molecular formula C8H5N3O2 B1294896 6-Nitroquinoxaline CAS No. 6639-87-8

6-Nitroquinoxaline

Cat. No. B1294896
CAS RN: 6639-87-8
M. Wt: 175.14 g/mol
InChI Key: YLKFDRWBZAALPN-UHFFFAOYSA-N
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Description

6-Nitroquinoxaline is a chemical compound with the empirical formula C8H5N3O2 . It has a molecular weight of 175.14 .


Synthesis Analysis

Quinoxaline, the parent compound of 6-Nitroquinoxaline, has been a subject of extensive research due to its wide range of physicochemical and biological activities . The synthesis of quinoxaline derivatives involves the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .


Molecular Structure Analysis

The molecular structure of 6-Nitroquinoxaline is represented by the SMILES string [O-]N+c1ccc2cnncc2c1 . The InChI representation is 1S/C8H5N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-5H .


Chemical Reactions Analysis

Quinoxaline has been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The reactivity of quinoxaline involves the decoration of the quinoxaline scaffold with proper functional groups .


Physical And Chemical Properties Analysis

6-Nitroquinoxaline has a molecular weight of 175.14 . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities . These compounds can interact with various targets and receptors, potentially inhibiting the growth and proliferation of cancer cells .

Anti-Microbial Activity

Quinoxaline and its derivatives have shown promising anti-microbial properties . They can act against a variety of microorganisms, making them potential candidates for the development of new anti-microbial drugs .

Anti-Convulsant Activity

Research has indicated that quinoxaline derivatives may have anti-convulsant properties . This suggests potential applications in the treatment of conditions like epilepsy .

Anti-Tuberculosis Activity

Quinoxaline derivatives have been studied for their anti-tuberculosis activity . They could potentially be used in the development of new drugs to combat tuberculosis .

Anti-Malarial Activity

Quinoxaline derivatives have demonstrated anti-malarial activity . This suggests they could be used in the development of new treatments for malaria .

Anti-Leishmanial Activity

Research has shown that quinoxaline derivatives can have anti-leishmanial activity . This means they could potentially be used in the treatment of leishmaniasis, a disease caused by the Leishmania parasite .

Anti-Inflammatory Activity

Quinoxaline derivatives have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of various inflammatory conditions .

Anti-Oxidant Activity

Quinoxaline derivatives have shown anti-oxidant activity . This means they could potentially be used to combat oxidative stress, which is implicated in various diseases .

Safety And Hazards

6-Nitroquinoxaline can cause serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound .

Future Directions

Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions may involve the development of newer synthetic strategies and novel methodologies for the functionalization of the quinoxaline scaffold . The design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials could also be potential areas of future research .

properties

IUPAC Name

6-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKFDRWBZAALPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216616
Record name Quinoxaline, 6-nitro-
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Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroquinoxaline

CAS RN

6639-87-8
Record name Quinoxaline, 6-nitro-
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Record name Quinoxaline, 6-nitro-
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Record name Quinoxaline, 6-nitro-
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Record name 6-nitroquinoxaline
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Synthesis routes and methods I

Procedure details

Quinoxaline-6-ylamine. To a round-bottomed flask equipped with magnetic stirring was added 4-nitro-1,2-phenylenediamine (1.0 g, 6.5 mmol, Aldrich), acetonitrile (10 mL) and glyoxal (2.2 mL, 19 mmol, 40 wt. % in water, Aldrich). The reaction mixture was allowed to stir at 50° C. for 12 h, then concentrated in vacuo to yield 1.1 g crude 6-nitro-quinoxaline. The crude product was dissolved in methanol, treated with 10% Pd/C (10 mg, Aldrich) and stirred under H2 (1 atm) at 25° C. overnight. The reaction mixture was filtered through Celite and the filtrate was concentrated in vacuo to provide the title product. MS (ESI, pos. ion) m/z: 146 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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1 g
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reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
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Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 4-nitrobenzene-1,2-diamine (15.3 g, 0.1 mol) and oxalaldehyde (40% in water, 17.4 g, 0.12 mol) in EtOH (150 mL) was stirred at reflux for 16 h. The mixture was then filtered, and the solid was collected to give 6-nitroquinoxaline as a yellow solid (17.0 g, yield 97%). ESI MS: m/z 176.0 [M+H]+.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-nitroquinoxaline exert its antibacterial activity?

A1: 6-Nitroquinoxaline derivatives primarily target bacterial DNA. They bind to DNA and induce significant structural alterations, leading to an over-supercoiled form. [] This disruption of DNA structure ultimately results in programmed cell death-like responses in bacteria. []

Q2: What are the specific physiological hallmarks observed in bacteria upon 6-nitroquinoxaline treatment?

A2: Research suggests that sub-lethal doses of certain 6-nitroquinoxaline derivatives can hinder DNA synthesis, leading to fragmented nucleoids. [] Additionally, these compounds can alter membrane architecture, impacting the native morphology of bacteria like S. aureus and disrupting biofilm formation. []

Q3: What is the molecular formula and weight of 6-nitroquinoxaline?

A3: The molecular formula of 6-nitroquinoxaline is C8H5N3O2, and its molecular weight is 175.14 g/mol.

Q4: Are there spectroscopic data available for 6-nitroquinoxaline and its derivatives?

A4: Yes, several studies utilize spectroscopic methods like 1H NMR and 13C NMR to characterize 6-nitroquinoxaline derivatives and their reaction products. [, ] These techniques help elucidate structural features and confirm the synthesis of new derivatives.

Q5: Is there information available regarding the material compatibility and stability of 6-nitroquinoxaline under various conditions?

A5: The provided research papers primarily focus on the synthesis and biological activity of 6-nitroquinoxaline derivatives. Specific details regarding their material compatibility and stability under various conditions are limited in the provided resources.

Q6: Does 6-nitroquinoxaline exhibit any catalytic properties?

A6: The provided research primarily explores the synthesis and biological evaluation of 6-nitroquinoxaline derivatives. There is no mention of its catalytic properties in the context of these studies.

Q7: Has computational chemistry been employed in studying 6-nitroquinoxaline?

A7: Yes, computational methods, specifically molecular docking simulations using programs like DOCK4.0 and FlexX, have been utilized to identify potential 6-nitroquinoxaline derivatives as ligands for human cyclophilin A (hCyPA). [] This suggests a role for computational chemistry in exploring the binding affinities and potential applications of these compounds.

Q8: How do structural modifications of 6-nitroquinoxaline influence its DNA binding affinity?

A8: Research shows that the presence of a benzyl group in the 6-nitroquinoxaline-2,3-diamine scaffold acts as a "switch" for DNA intercalation. [] Benzyl derivatives demonstrate a two-step DNA binding process, with intercalation occurring as the second event. In contrast, non-benzyl derivatives exhibit only the initial binding event, highlighting the crucial role of the benzyl group in mediating strong intercalative binding. []

Q9: Are there other structural modifications explored in relation to the activity of 6-nitroquinoxaline derivatives?

A9: Yes, studies have investigated the impact of varying substituents at the 2,3, and 6 positions of the quinoxaline ring. [, , ] These modifications aim to optimize solubility, bioavailability, and pharmacological activity, emphasizing the importance of SAR studies in drug development.

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